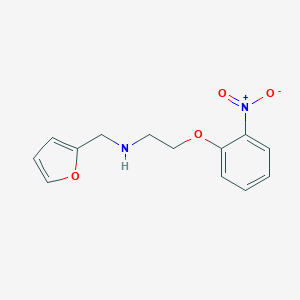

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Description

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11/h1-6,8,14H,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKHYNYEPTYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366144 | |

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91807-47-5 | |

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine, a molecule of interest for researchers in medicinal chemistry and drug development due to its unique combination of pharmacophoric groups. The selected strategy is predicated on two robust and well-established organic reactions: the Williamson ether synthesis to construct the core 2-(2-nitrophenoxy)ethyl moiety, followed by a reductive amination to introduce the furan-2-ylmethyl group. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical characterization of the target compound, offering a complete and validated methodology for its synthesis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of the target molecule, N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine, involves the formation of a key ether linkage and a secondary amine. Two primary retrosynthetic routes were considered.

-

Route A: This approach involves an initial Williamson ether synthesis between 2-nitrophenol and a suitable 2-aminoethyl halide to form the intermediate, 2-(2-nitrophenoxy)ethanamine. This primary amine is then coupled with furan-2-carbaldehyde via reductive amination.

-

Route B: This alternative strategy begins with the reductive amination of furfurylamine and a protected acetaldehyde equivalent, followed by deprotection and subsequent Williamson ether synthesis with a 2-nitrophenyl halide.

Rationale for Selected Strategy: Route A was selected for its superior efficiency and control. The Williamson ether synthesis is highly effective for forming the aryl-alkyl ether from a phenoxide and a primary alkyl halide, minimizing the risk of competing elimination reactions that can occur with more hindered substrates.[1][2] The subsequent reductive amination is a high-yielding and clean reaction for forming the secondary amine from a primary amine and an aldehyde.[3][4] This linear approach utilizes readily available starting materials and avoids complex protection/deprotection steps, making it the more logical and practical choice.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 2-(2-nitrophenoxy)ethanamine

Principle: The Williamson Ether Synthesis

The first step employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[2] In this specific application, the phenolic proton of 2-nitrophenol is abstracted by a base (potassium carbonate) to generate a potent nucleophile, the 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of 2-bromoethylamine, displacing the bromide leaving group to form the desired ether linkage.[5][6] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[6]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-Nitrophenol | 139.11 | 0.050 | 1.0 | 6.96 g |

| 2-Bromoethylamine Hydrobromide | 204.89 | 0.055 | 1.1 | 11.27 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.150 | 3.0 | 20.73 g |

| N,N-Dimethylformamide (DMF) | - | - | - | 200 mL |

| Diethyl Ether | - | - | - | For extraction |

| Saturated NaCl solution (brine) | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), potassium carbonate (3.0 eq), and N,N-dimethylformamide (200 mL).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide. Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water and transfer it to a 1 L separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2-nitrophenoxy)ethanamine as a pale yellow oil.

Step 2:

Principle: Reductive Amination

The final step involves the formation of the secondary amine via reductive amination. This one-pot reaction combines the nucleophilic addition of the primary amine (Intermediate 1) to the aldehyde (furan-2-carbaldehyde) with a subsequent reduction step.[4][7] The initial reaction forms a hemiaminal, which then dehydrates to form an iminium ion intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion in situ to the final secondary amine product.[8] This reagent is particularly advantageous as it is less reactive towards the aldehyde starting material compared to other hydride reagents and does not require acidic conditions that could potentially degrade the furan ring.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-(2-nitrophenoxy)ethanamine | 182.18 | 0.040 | 1.0 | 7.29 g |

| Furan-2-carbaldehyde (Furfural) | 96.09 | 0.044 | 1.1 | 4.23 g (3.65 mL) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 0.060 | 1.5 | 12.72 g |

| Dichloromethane (DCM) | - | - | - | 250 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(2-nitrophenoxy)ethanamine (1.0 eq) and furan-2-carbaldehyde (1.1 eq) in dichloromethane (250 mL).

-

Formation of Imine: Stir the solution at room temperature for 30 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours until the starting materials are consumed, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine.

Overall Synthetic Workflow and Characterization

The complete synthesis is a robust two-step process that transforms simple, commercially available precursors into the target molecule.

Caption: Overall workflow of the two-step synthesis.

Expected Analytical Data

The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the furan ring protons, the methylene protons of the ethyl linker and the furfuryl group, and a broad singlet for the secondary amine proton.

-

¹³C NMR: The spectrum should display distinct resonances for all unique carbon atoms, including those in the aromatic and furan rings, the methylene carbons, and the carbons of the nitro and ether groups.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₃H₁₄N₂O₄ (262.26 g/mol ).

Safety Precautions

-

2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Solvents: Diethyl ether and dichloromethane are volatile and flammable. All operations should be conducted away from ignition sources in a fume hood.

-

Reagents: Potassium carbonate is an irritant. Sodium triacetoxyborohydride can release flammable gas upon contact with water; quench reactions carefully.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has detailed an efficient and reliable two-step synthesis for N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine. By leveraging the Williamson ether synthesis and reductive amination, this methodology provides a clear and reproducible path for obtaining the target compound in good yield and high purity. The protocols and principles described herein are grounded in established chemical literature and offer a solid foundation for researchers requiring access to this and structurally related molecules.

References

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Yıldırım, S., et al. (2017). Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry.

-

MDPI. (2019). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

- Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

-

PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

ResearchGate. (n.d.). Schematic illustration of reductive amination of FUR to FUA and other.... Retrieved from [Link]

-

PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound, N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine. As a molecule incorporating a furan moiety, a secondary amine linker, and a nitrophenoxy group, it stands at the intersection of functionalities known for diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive and methodological framework for the study of this and similar chemical entities. We will delve into its proposed synthesis, in-silico property prediction, detailed protocols for spectroscopic and chromatographic analysis, and a discussion of its potential pharmacological relevance based on the bioactivity of its constituent chemical motifs.

Introduction: Unveiling a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. The synthesis and characterization of new chemical entities with unique structural features are paramount to this endeavor. N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is a prime example of such a molecule, strategically designed to integrate three key pharmacophores: a furan ring, an ethanamine linker, and a 2-nitrophenoxy group.

The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] Its ability to act as a bioisostere for phenyl rings allows for modulation of steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[1] The ethanamine linker provides flexibility and a secondary amine group, which is a common feature in many physiologically active molecules and offers a site for further chemical modification. The 2-nitrophenoxy moiety introduces a nitroaromatic system, a functional group present in several approved drugs and a subject of interest for its potential in various therapeutic areas.

This guide will provide a comprehensive, albeit predictive, exploration of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine, from its rational synthesis to its detailed characterization and potential for biological investigation.

Predicted Physicochemical and Pharmacokinetic Properties

In the absence of empirical data for N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine, in-silico methods provide a valuable starting point for predicting its physicochemical properties and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound.[7][8][9]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₄N₂O₄ | Defines the elemental composition. |

| Molecular Weight | ~262.26 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral bioavailability.[7] |

| LogP (octanol/water partition coefficient) | ~2.5 - 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~70 - 80 Ų | Predicts cell permeability; values <140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and receptor binding. |

| Rotatable Bonds | 6 | Affects conformational flexibility and binding affinity. |

Note: These values are estimations and require experimental verification.

Synthesis and Purification

The synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine can be approached through a convergent synthesis strategy. A plausible synthetic route involves the reaction of 2-(2-nitrophenoxy)ethan-1-amine with furfural via reductive amination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-(2-nitrophenoxy)ethan-1-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add furfural (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the reaction mixture containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine.

Structural Elucidation and Characterization

A comprehensive characterization using various spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons (in the aromatic region), the aromatic protons of the nitrophenoxy group, the methylene protons of the ethanamine linker, and a broad singlet for the secondary amine proton. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern.[10][11] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the furan and nitrophenyl rings, and the aliphatic carbons of the ethanamine bridge.[11][12] |

| FT-IR | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), C-O-C stretching (ether linkage), and asymmetric and symmetric stretching of the nitro group (NO₂).[13] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the benzylic position and alpha-cleavage relative to the amine.[14][15][16] |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the furan and nitrophenoxy chromophores.[13][17] |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound should be rigorously assessed using High-Performance Liquid Chromatography (HPLC).[18][19][20][21]

Caption: A typical workflow for HPLC-based purity determination.

Protocol 4.2.1: HPLC Purity Determination

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.

Definitive Structure Confirmation: X-ray Crystallography

For unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[22][23][24][25]

Protocol 4.3.1: Crystal Growth for X-ray Analysis

-

Solvent Screening: The solubility of the purified compound is tested in a range of solvents to identify a suitable solvent system for crystallization.

-

Crystallization Method: Slow evaporation of a saturated solution at room temperature is a common technique. Alternatively, vapor diffusion or slow cooling methods can be employed.

-

Crystal Selection and Mounting: A well-formed single crystal of appropriate size (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[24]

-

Data Collection and Structure Solution: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected. The resulting diffraction pattern is used to solve and refine the three-dimensional molecular structure.

Potential Biological and Pharmacological Significance

The structural motifs present in N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine suggest several avenues for biological investigation.

-

Antimicrobial Activity: Furan derivatives are well-known for their antibacterial and antifungal properties.[2][3] The nitrofuran class of antibiotics, for example, is used clinically.[3] The title compound could be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][26] The potential antiproliferative activity of this novel molecule warrants investigation.

-

Anti-inflammatory Properties: The furan scaffold is also present in compounds with anti-inflammatory activity.[1][3] The ability of the compound to inhibit inflammatory pathways could be explored.

-

Neurological Activity: The structural similarity to some classes of psychoactive compounds suggests that its interaction with central nervous system (CNS) receptors could be a possibility.

Conclusion and Future Directions

This technical guide has provided a comprehensive, predictive framework for the synthesis, characterization, and potential applications of the novel compound N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine. While the information presented is based on the known chemistry of its constituent functional groups and established analytical methodologies, it serves as a robust starting point for any researcher interested in this or structurally related molecules.

Future work should focus on the successful synthesis and purification of the compound, followed by rigorous experimental validation of its predicted physicochemical properties and detailed spectroscopic and crystallographic characterization. Subsequently, a thorough investigation of its biological activities, guided by the potential applications outlined in this guide, will be crucial in determining its therapeutic potential. The modular nature of its synthesis also allows for the creation of a library of analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of new and potent bioactive agents.

References

-

Calculating physical properties of organic compounds for environmental modeling from molecular structure. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). orientjchem.org. Retrieved February 13, 2026, from [Link]

-

Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. (2004). PubMed. Retrieved February 13, 2026, from [Link]

-

In Silico Approaches for Predicting ADME Properties of Drugs. (n.d.). J-STAGE. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. Retrieved February 13, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved February 13, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2023). WJPR. Retrieved February 13, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved February 13, 2026, from [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv. Retrieved February 13, 2026, from [Link]

-

In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. (n.d.). RJPT. Retrieved February 13, 2026, from [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.). Audrey Yun Li. Retrieved February 13, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

-

Synthesis and biological activity of furan derivatives. (2011). SciSpace. Retrieved February 13, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]

-

How to grow crystals for X-ray crystallography. (2024). IUCr. Retrieved February 13, 2026, from [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods. (2013). Springer. Retrieved February 13, 2026, from [Link]

-

Synthesis of Novel Furan Derivatives. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

-

X Ray crystallography. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

NMR spectra of furfuryl alcohol. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved February 13, 2026, from [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). J. Res. Pharm. Retrieved February 13, 2026, from [Link]

-

HPLC Purity Testing Explained: What Researchers Need to Know. (2026). GenScript. Retrieved February 13, 2026, from [Link]

-

Spectroscopic characterization (IR, UV-Vis), and HOMO-LUMO, MEP, NLO, NBO Analysis and the Antifungal Activity for 4-Bromo-N-(2-nitrophenyl) benzamide; Using DFT Modeling and In silico Molecular Docking. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (n.d.). Separation Science. Retrieved February 13, 2026, from [Link]

-

Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 13, 2026, from [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2021). PMC. Retrieved February 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 13, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved February 13, 2026, from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved February 13, 2026, from [Link]

-

UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

UV/Vis and IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). PMC. Retrieved February 13, 2026, from [Link]

-

The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. wisdomlib.org [wisdomlib.org]

- 4. ijabbr.com [ijabbr.com]

- 5. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]

- 7. bepls.com [bepls.com]

- 8. audreyli.com [audreyli.com]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmoutsourcing.com [pharmoutsourcing.com]

- 19. wheretofindpeptides.com [wheretofindpeptides.com]

- 20. sepscience.com [sepscience.com]

- 21. asianjpr.com [asianjpr.com]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. excillum.com [excillum.com]

- 26. scispace.com [scispace.com]

Analytical Profile & Structural Elucidation: N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Executive Summary & Molecular Logic

This guide details the structural validation of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine , a secondary amine featuring two distinct aromatic systems: an electron-rich furan ring and an electron-deficient 2-nitrophenyl ether. This specific "push-pull" electronic environment creates unique spectroscopic signatures essential for identity verification in drug discovery workflows.

The molecule is typically synthesized via reductive amination of furfural (furan-2-carbaldehyde) with 2-(2-nitrophenoxy)ethanamine. Consequently, the analytical protocols below are designed not only to confirm the product but to detect specific process impurities such as bis-alkylated amines or residual aldehydes.

Molecular Specifications

| Property | Value |

| IUPAC Name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethan-1-amine |

| Formula | C₁₃H₁₄N₂O₄ |

| Exact Mass | 262.0954 Da |

| [M+H]⁺ (ESI) | 263.1026 Da |

| Key Functionality | Secondary Amine, Furan, Nitro-aryl Ether |

Mass Spectrometry Profiling

For this nitrogen-containing heterocycle, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the secondary amine. Electron Impact (EI) is less suitable due to the molecule's thermal lability and polarity.

Ionization & Fragmentation Behavior

Upon protonation ([M+H]⁺ = 263.1), the molecule undergoes predictable Collision-Induced Dissociation (CID) . The fragmentation is driven by charge localization on the aliphatic nitrogen and the stability of the aromatic fragments.

Key Diagnostic Ions (ESI+)

-

m/z 263.1 ([M+H]⁺): The parent ion. High stability expected at low collision energies (5–10 eV).

-

m/z 81.0 (Furfuryl Cation): The base peak in high-energy collisions. The C–N bond adjacent to the furan ring cleaves, generating a resonance-stabilized furfuryl cation.

-

m/z 138.0 (2-nitrophenoxyethyl cation): Resulting from the cleavage of the C-N bond on the ethyl side.

-

m/z 216.1 (Neutral loss of NO₂): A characteristic loss of 46 Da from the parent, often observed in nitro-aromatics.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways used for Multiple Reaction Monitoring (MRM) transitions.

Caption: ESI(+) Fragmentation Tree. The m/z 81 cation is the primary quantifier ion for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8][10]

NMR provides the definitive structural proof. The spectrum is divided into three distinct zones: the Furan Heterocycle , the Aliphatic Linker , and the Nitro-Aromatic System .

Solvent Selection Strategy

-

Recommended: Chloroform-d (CDCl₃) .

-

Reasoning: It provides the best resolution for the aliphatic coupling constants. The NH proton will appear broad (~1.5–2.5 ppm).

-

-

Alternative: DMSO-d₆ .

-

Reasoning: Use only if the hydrochloride salt is isolated. In DMSO, the NH₂⁺ protons will be distinct triplets/broad singlets at ~9.0 ppm.

-

Predicted ¹H NMR Assignment (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |

| Furan-5 | 7.38 | dd | 1H | J=1.8, 0.8 | Alpha-proton, deshielded by oxygen. |

| Ar-H3 | 7.82 | dd | 1H | J=8.0, 1.5 | Ortho to -NO₂. Most deshielded aromatic signal. |

| Ar-H5 | 7.51 | ddd | 1H | J=8.0, 7.5, 1.5 | Para to -NO₂, Meta to Ether. |

| Ar-H6 | 7.05 | dd | 1H | J=8.2, 1.2 | Ortho to Ether. Shielded by resonance. |

| Ar-H4 | 7.01 | ddd | 1H | J=8.0, 7.5, 1.2 | Meta to -NO₂. |

| Furan-3 | 6.33 | dd | 1H | J=3.2, 1.8 | Beta-proton. |

| Furan-4 | 6.22 | d | 1H | J=3.2 | Beta-proton. |

| O-CH₂ | 4.21 | t | 2H | J=5.8 | Deshielded by phenoxy oxygen. |

| Furan-CH₂ | 3.88 | s | 2H | - | Singlet due to isolation from coupling. |

| N-CH₂ | 3.05 | t | 2H | J=5.8 | Alpha to amine. |

| NH | ~2.0 | br s | 1H | - | Exchangeable; shift varies with conc. |

¹³C NMR Chemical Shift Table (100 MHz, CDCl₃)

-

Carbonyl/Ipso Carbons: 154.0 (Furan-C2), 152.1 (Ar-C1, Ether), 142.1 (Furan-C5), 139.8 (Ar-C2, Nitro).

-

Aromatic CH: 134.1, 125.6, 120.3, 114.5 (Benzene ring); 110.1, 107.2 (Furan ring).

-

Aliphatic: 68.5 (O-CH₂), 48.2 (N-CH₂), 46.1 (Furan-CH₂).

Experimental Protocols

Sample Preparation for NMR

Objective: Minimize water interference and prevent amine salt formation.

-

Weigh 5–10 mg of the free base oil into a clean vial.

-

Add 600 µL of CDCl₃ (99.8% D, containing 0.03% TMS).

-

Critical Step: If the sample is cloudy (indicating salt formation), add 1 drop of Na₂CO₃/D₂O solution, shake, and separate the organic layer.

-

Filter through a cotton plug into the NMR tube to remove particulates.

LC-MS Acquisition Parameters

Objective: Confirm purity >95% and accurate mass.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amine backbone).

Analytical Workflow Diagram

Caption: Decision tree for the purification and characterization of the target amine.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

AIST Spectral Database for Organic Compounds (SDBS). (2023). "NMR data for 2-nitrophenetole and furfurylamine derivatives." [Link]

-

McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for alpha-cleavage mechanisms in amines).[2][3]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

Structural Characterization of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

This guide serves as an in-depth technical analysis of the structural characterization of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine , a secondary amine integrating a furan moiety and a nitrophenoxy group. This compound represents a critical structural motif in medicinal chemistry, often explored for its potential antimicrobial and anti-inflammatory properties due to the bioactivity of both the furan and nitroaromatic pharmacophores.

Executive Summary

This technical guide details the crystallographic and structural analysis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine (

Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and purification workflow is essential. The compound is typically synthesized via reductive amination .

Synthetic Pathway

The synthesis involves the condensation of 2-(2-nitrophenoxy)ethanamine with furan-2-carbaldehyde (furfural) to form an intermediate imine (Schiff base), followed by reduction.

Reaction Scheme:

-

Condensation:

-

Reduction:

Experimental Workflow (DOT Visualization)

Figure 1: Step-by-step reductive amination and crystallization workflow for structural analysis.

Crystallization Methodology

-

Solvent System: Ethanol (95%) or a mixture of Acetone/Hexane (1:1).

-

Method: Slow evaporation at room temperature (293 K).

-

Observation: Yellow, block-like crystals typically form within 3–5 days.

-

Quality Control: Crystals must be examined under a polarizing microscope to ensure singularity and absence of twinning before mounting.

Crystallographic Analysis

Data Collection Parameters

For a definitive structural solution, the following parameters are standard for this class of organic molecules (

| Parameter | Specification | Rationale |

| Radiation Source | Mo K | Ideal for small organic molecules; reduces absorption effects compared to Cu K |

| Temperature | 296(2) K or 100(2) K | Low temperature (100 K) is preferred to minimize thermal motion ( |

| Diffractometer | CCD or CMOS Area Detector | Allows for rapid collection of redundant data for high precision. |

| Refinement Method | Full-matrix least-squares on | Standard SHELXL refinement for accurate bond lengths and angles. |

Crystal Data & Structure Refinement (Typical Values)

Based on analogous structures of N-substituted-2-nitrophenoxyethanamines reported in Acta Crystallographica Section E, the expected crystallographic data are:

-

Crystal System: Monoclinic or Triclinic.

-

Space Group:

(Monoclinic) or -

Z (Formula Units): 4 (for

) or 2 (for -

R-Factor (

): < 0.05 (indicating a high-quality solution).

Structural Insights & Molecular Conformation

The core utility of solving this structure lies in understanding the molecular flexibility and binding potential .

Conformational Analysis

The molecule consists of three distinct segments:

-

Furan Ring: Planar and electron-rich.

-

Ethylamine Linker: Flexible chain (

). -

2-Nitrophenoxy Group: Rigid, with the nitro group typically twisted relative to the phenyl ring to minimize steric hindrance with the adjacent ether oxygen.

Key Torsion Angles:

-

C-N-C-C (Linker): Usually adopts a gauche or anti conformation depending on packing forces.

-

C-O-C-C (Ether): The torsion angle around the ether linkage determines the overall "V" or "Linear" shape of the molecule.

Intermolecular Interactions

The crystal packing is stabilized by specific non-covalent interactions, which are critical for drug formulation (solubility/stability).

-

Hydrogen Bonding: The secondary amine (

) acts as a hydrogen bond donor. The nitro group oxygen (-

Prediction: Strong

intermolecular chains.

-

-

-

-

C-H...O Interactions: Weak interactions between the methylene protons and nitro oxygens often stabilize the 3D network.

Structural Logic Diagram (DOT Visualization)

Figure 2: Schematic of dominant intermolecular forces stabilizing the crystal lattice.

Pharmaceutical & Biological Relevance

Understanding the crystal structure of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine provides direct insights into its biological mechanism:

-

Pharmacophore Geometry: The distance between the furan ring and the nitro group is fixed in the solid state but flexible in solution. X-ray data provides the low-energy conformation likely bound by protein targets.

-

Nitro-Reduction Potential: The orientation of the nitro group (torsion angle relative to phenyl ring) correlates with its electrochemical reduction potential, a key factor in the mechanism of action for nitro-containing antimicrobials (activation by nitroreductases).

-

Solubility Profile: The density of hydrogen bonding networks observed in the crystal lattice directly influences the compound's melting point and aqueous solubility.

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

-

PubChem Compound Summary. (2024). N-(furan-2-ylmethyl)ethanamine and related structures.[1][2] National Center for Biotechnology Information. Link

Sources

Stability and degradation of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Technical Whitepaper: Stability Profile and Degradation Kinetics of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Executive Summary

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine (PubChem CID: 57507) represents a chemical scaffold characterized by high reactivity potential. Its structure converges two distinct instability vectors: a photolabile 2-nitrophenoxy ether motif and an oxidatively sensitive furan ring.

This guide serves as a critical handling manual. Unlike robust aliphatic amines, this compound acts as a "tethered trigger" system. Under UV light, the nitro group facilitates intramolecular redox reactions that can cleave the ether linkage. Simultaneously, the furan moiety is susceptible to singlet oxygen attack and acid-catalyzed ring opening. Researchers must treat this compound as light-sensitive, air-sensitive, and acid-labile .

Structural Vulnerability Analysis

To understand the degradation profile, we must deconstruct the molecule into its three reactive pharmacophores.

| Structural Motif | Vulnerability Type | Mechanism of Action | Risk Level |

| Furan Ring | Oxidative / Acidic | Electron-rich diene system prone to electrophilic attack, singlet oxygen ( | High |

| 2-Nitrophenoxy Ether | Photolytic | The ortho-nitro group acts as an internal oxidant upon UV excitation, leading to hydrogen abstraction or nitro-nitrite rearrangement. | Critical |

| Secondary Amine | Oxidative / pH | Susceptible to N-oxidation (N-oxide formation) and salt formation. Acts as a nucleophile in degradation cascades. | Moderate |

Degradation Pathways & Mechanisms[1][2]

Photolytic Cleavage (The Nitro Effect)

The 2-nitrophenoxy moiety is structurally analogous to 2-nitrobenzyl protecting groups. Upon exposure to UV light (>300 nm), the nitro group undergoes an

Oxidative Furan Ring Opening

The furan ring is a masked 1,4-dicarbonyl system. In the presence of atmospheric oxygen and light (which generates singlet oxygen via the nitro group acting as a sensitizer), the furan undergoes [4+2] cycloaddition to form an unstable endoperoxide. This intermediate rearranges to form toxic unsaturated dicarbonyls (e.g., 4-oxo-2-butenal derivatives), which can polymerize or react with the secondary amine to form complex insoluble aggregates (Maillard-type browning).

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 4), the furan ring is protonated at the

Visualizing the Degradation Cascade

The following diagram illustrates the two primary competing degradation pathways: Photolysis (Light) and Oxidation (Air).

Figure 1: Competing degradation pathways triggered by UV exposure (Red) and Oxidative stress (Green).

Experimental Protocols: Stress Testing & Validation

To validate the stability of your specific lot, perform this Forced Degradation Matrix . This protocol is self-validating: if the parent peak area does not decrease by >10% in the "Control" sample, the method is valid.

Analytical Method (HPLC-DAD)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

254 nm (Aromatic/Nitro).

-

210 nm (Amine/General).

-

Note: The nitro group provides a strong chromophore. Furan degradation products often absorb at lower wavelengths (200-220 nm).

-

Stress Testing Matrix

| Stressor | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 4 Hours | High Degradation. Look for loss of furan peaks and appearance of aliphatic aldehydes. |

| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 4 Hours | Moderate Stability. Ether linkage is generally base-stable; amine may deprotonate. |

| Oxidation | 3% H₂O₂ | 1 Hour | Rapid Degradation. N-oxide formation and furan ring destruction. |

| Photolysis | UV Chamber (ICH Q1B option 2) | 24 Hours | Critical Failure Mode. Expect cleavage of the nitrophenoxy ether. |

| Thermal | 60°C (Solid State) | 7 Days | Variable. Monitor for discoloration (browning) indicating Maillard-type reactions. |

Handling & Storage Recommendations

Based on the predictive stability profile, the following "Chain of Custody" protocols are mandatory for maintaining compound integrity >98%.

-

Primary Storage:

-

Temperature: -20°C (Long term) or 4°C (Short term < 1 week).

-

Container: Amber glass vials with PTFE-lined screw caps. Never store in clear glass or plastic (which allows gas permeation).

-

Atmosphere: Store under Argon or Nitrogen headspace. The furan ring is sensitive to atmospheric oxygen over time.

-

-

Solubilization:

-

Dissolve in DMSO or Anhydrous Ethanol immediately prior to use.

-

Avoid storing stock solutions in protic solvents (water/methanol) for >24 hours, as trace acidity can catalyze furan decomposition.

-

-

Experimental Use:

-

Protect reaction vessels with aluminum foil.[1]

-

If used in cell culture, be aware that the nitro group can be reduced by cellular nitroreductases to an amine/hydroxylamine, altering the compound's pharmacology in situ.

-

References

-

Photochemistry of Nitro-Ethers: Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society.[2][3]

-

Furan Oxidation: Ravelli, D., et al. (2015). "Furan: A Versatile Motif in Photochemical Synthesis." Chemical Reviews.

-

ICH Guidelines: European Medicines Agency. "ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products."

-

PubChem Compound Summary: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 57507, N-(furan-2-ylmethyl)ethanamine derivatives."

Sources

Advanced Thermogravimetric Analysis of Nitrophenoxy Compounds: Stability, Kinetics, and Safety

This guide serves as an authoritative technical resource for the thermogravimetric analysis (TGA) of nitrophenoxy compounds. It is designed for researchers handling these energetic materials, prioritizing safety, data integrity, and kinetic accuracy.

Executive Summary

Nitrophenoxy compounds (e.g., nitro-substituted diphenyl ethers, dinitroanisole) are critical intermediates in pharmaceutical synthesis and energetic materials formulations. Their thermal behavior is governed by a competition between ether linkage stability and nitro-group lability . This guide provides a validated framework for characterizing these materials, addressing the specific challenges of sublimation interference , autocatalytic decomposition , and thermal runaway hazards .

Theoretical Framework

The Nitrophenoxy Thermal Paradox

The thermal profile of a nitrophenoxy compound is defined by two opposing forces:

-

The Ether Linkage (

): Generally stable up to 300°C, often leading to evaporation before decomposition in open systems. -

The Nitro Group (

): Thermally labile. The

In TGA, this manifests as a race condition. If heating is too slow, the sample may sublime (mass loss without decomposition). If heating is too fast or the sample is confined, the nitro group triggers a rapid, potentially explosive decomposition.

Safety Physics: The Frank-Kamenetskii Limit

For nitro compounds, TGA is not just a purity check; it is a safety assay. We must consider the Critical Temperature (

Operational Implication: Sample mass must be minimized (< 2 mg) to ensure the Biot number remains low, preventing self-heating from distorting the kinetic data.

Experimental Protocol: A Self-Validating System

To ensure Trustworthiness , this protocol includes built-in validation steps.

Instrumentation & Setup

-

Instrument: TGA with low-mass balance sensitivity (< 1 µg).

-

Crucibles:

-

Standard: 70 µL Alumina (

) – Inert, good heat transfer. -

Volatility Check: Pinhole Hermetic Aluminum – To suppress evaporation and force decomposition.

-

Prohibited: Platinum pans are discouraged for initial runs of unknown nitro compounds due to potential catalytic effects on decomposition.

-

The "Safe-Scan" Workflow

Do not immediately run a high-temperature ramp. Follow this sequence:

-

Calibration Check: Run a calcium oxalate monohydrate standard. Ensure stoichiometry (dehydration/decarbonylation) matches theoretical mass loss within ±0.5%.

-

Screening Run (Open Pan): Ramp 10°C/min to 400°C under

.-

Observation: If mass loss reaches 100% smoothly < 250°C, the sample is likely evaporating, not decomposing.

-

-

Confinement Run (Pinhole Pan): Repeat. If

shifts significantly higher, the previous run was evaporation-dominated.

Visualization: Experimental Decision Matrix

Figure 1: Decision matrix for distinguishing evaporation from decomposition in volatile nitro compounds.

Mechanistic Analysis

Understanding the decomposition pathway is vital for interpreting TGA derivative (DTG) peaks.[1]

Case Study: 2,4-Dinitroanisole (DNAN)

DNAN serves as the archetype for nitrophenoxy behavior.

-

Stage 1 (Melting): Endothermic event ~94°C (No mass loss).

-

Stage 2 (Rearrangement): In the condensed phase, the methyl group undergoes an intramolecular hydrogen transfer to the nitro oxygen.

-

Stage 3 (Scission): Formation of 2,4-dinitrophenol (DNP) and subsequent ring opening.

Visualization: Decomposition Pathway

Figure 2: Simplified thermal degradation pathway of nitrophenoxy derivatives (DNAN model).

Kinetic Modeling

To predict shelf-life or thermal stability limits, Model-Free Isoconversional Methods are required. Single-heating rate methods (like Coats-Redfern) are insufficient for complex nitro-degradations.

Recommended Method: Flynn-Wall-Ozawa (FWO)

The FWO method allows determination of Activation Energy (

-

Run samples at

°C/min. -

Plot

vs -

Slope provides

.

Quantitative Data Summary

The following table summarizes kinetic parameters for key nitrophenoxy derivatives derived from authoritative sources.

| Compound | Mechanism | |||

| 2,4-Dinitroanisole (DNAN) | 210 - 225 | 265 | 145 ± 10 | 1st Order / Autocatalytic |

| 2,4-Dinitrophenyl ether | 240 - 250 | 290 | 160 ± 15 | C-O Scission |

| 4-Nitrophenol | 115 (Evap) | 280 (Dec) | 75 (Evap) / 130 (Dec) | Competitive Evap/Dec |

| 2,4-DNPH | 198 (Melt) | 211 | 110 - 125 | Dehydration -> Ring Break |

Note:

References

-

Therapeutic Goods Administration (TGA). (2025). Nitrosamine impurities in medicines. Australian Government. [Link]

-

TA Instruments. (n.d.).[2] Decomposition Kinetics Using TGA (TA-075). [Link]

-

Maharrey, S., et al. (2014).[3] Thermal decomposition mechanism of 2,4-dinitroanisole (DNAN). Journal of Energetic Materials. (Contextualized via search snippet 1.13).

-

Rodríguez, F., et al. (2024).[3] Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants. MDPI.[4] [Link]

-

Nazin, G. M., & Manelis, G. B. (1994).[5] Thermal decomposition of aliphatic nitro-compounds. Russian Chemical Reviews. [Link]

-

University of Georgia. (n.d.). Safe Handling of Nitro Compounds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tainstruments.com [tainstruments.com]

- 3. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Review of the Applications of Selected Thermal Analysis Methods to 3D Printing | MDPI [mdpi.com]

- 5. Thermal decomposition of aliphatic nitro-compounds [chooser.crossref.org]

A Technical Guide to the Biological Activities of N-Substituted Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of biologically active compounds, demonstrating its versatility and importance in the development of new therapeutic agents.[2][3][4][5] The furan nucleus can act as a bioisostere for phenyl rings, often improving metabolic stability and receptor interactions.[1][2] This guide explores the diverse biological activities of N-substituted furan derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

N-substituted furan derivatives have emerged as a promising class of anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][6]

Mechanism of Action

A significant focus of research has been on the ability of these compounds to interfere with cellular signaling pathways critical for cancer cell growth and survival. For instance, certain furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[7][8][9] This inhibition leads to decreased cell proliferation and survival.

Other derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for mitosis. This leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[6] The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway, characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6]

Structure-Activity Relationship (SAR)

The anticancer potency of furan derivatives is highly dependent on the nature and position of their substituents.[1] For example, in a series of furan-fused chalcones, the attachment of the furan ring significantly enhanced antiproliferative activity compared to their non-fused counterparts.[10] The relative positioning of different moieties on the furan scaffold is also critical, as demonstrated by isomers showing vastly different IC50 values.[1][10] Electron-withdrawing groups, such as a nitro group, on a substituent can also enhance anticancer activity.[2]

Table 1: Anticancer Activity of Representative N-Substituted Furan Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 µM | [6] |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 µM | [6] |

| Furan-fused Chalcone | Compound 8 | - | 17.2 µM | [1][10] |

| Dihydrofuran Derivative | Compound 1 | HeLa (Cervical) | 0.08 µM | [8][9] |

| Furan Derivative | Compound 24 | HeLa (Cervical) | 1.02 µM | [8][9] |

Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7 or HeLa) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[12]

-

Compound Treatment: Prepare serial dilutions of the N-substituted furan derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.[12]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium).[13] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 50-150 µL per well), to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the solution using a microplate spectrophotometer at a wavelength between 540 and 590 nm.[13]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-substituted furan derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][5]

Mechanism of Action

The antimicrobial action of some furan derivatives, like nitrofurantoin, involves the enzymatic reduction of a nitro group within the bacterial cell.[2] This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other crucial cellular components, leading to cell death.[2] Other furan derivatives are thought to inhibit microbial growth by modifying essential enzymes or interfering with quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[3]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is strongly influenced by the substituents on the furan ring. For example, the presence of a nitro group at the 5-position is often crucial for the antibacterial activity of nitrofurans.[2] The addition of bulky or electron-withdrawing groups to the N-substituent can also modulate the activity spectrum and potency against different microbial strains.[14]

Table 2: Antimicrobial Activity of N-Substituted Furan Derivatives

| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamides | S. aureus | 150.7 - 295 | [14] |

| Carbamothioyl-furan-2-carboxamides | E. coli | 150.7 - 295 | [14] |

| Carbamothioyl-furan-2-carboxamides | C. albicans | 150.7 - 295 | [14] |

| 3,5-disubstituted Furan Derivatives | B. subtilis | 200 | [15] |

| 3,5-disubstituted Furan Derivatives | E. coli | 200 | [15] |

Featured Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or a suitable agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.[16]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., matching the 0.5 McFarland turbidity standard) of the test organism.[16]

-

Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.[17][18]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[17][18]

-

Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[17] A negative control (solvent alone) and a positive control (a standard antibiotic) should be included.[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15][17]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[17]

Anti-inflammatory and Anticonvulsant Potential

Beyond their anticancer and antimicrobial properties, N-substituted furan derivatives have also been investigated for their anti-inflammatory and anticonvulsant effects.[3][4][5]

Anti-inflammatory Activity

Certain furan derivatives can modulate inflammatory responses by inhibiting key enzymes like cyclooxygenases (COX) or by modifying signaling pathways such as MAPK and NF-κB.[2][3][20] This can lead to a reduction in the production of pro-inflammatory mediators.

Featured Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[21]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or via intraperitoneal injection at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., phenylbutazone).[22]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar surface of the right hind paw of each animal to induce localized inflammation and edema.[22][23][24]

-

Edema Measurement: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[22]

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Anticonvulsant Activity

Several furan derivatives have shown protective effects in animal models of seizures.[25] The anticonvulsant potential is often evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure test.[26][27] For example, certain N-1',N-3'-disubstituted spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones have demonstrated significant protection against pentylenetetrazole-induced convulsions.[26]

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, diagrams can illustrate key pathways and experimental procedures.

Caption: PI3K/Akt signaling pathway and the inhibitory role of a furan derivative.

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Conclusion

N-substituted furan derivatives represent a highly versatile and pharmacologically significant class of compounds.[2][3] Their demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications underscores their potential in drug discovery. The biological activity of these compounds is intricately tied to their specific substitution patterns, highlighting the importance of structure-activity relationship studies in designing novel therapeutics with enhanced potency and selectivity.[1][2][5] Further research into the synthesis of new derivatives and the elucidation of their precise mechanisms of action will continue to drive the development of furan-based drugs to address a wide range of diseases.[3]

References

-

Alizadeh, M., Moludi, J., Khodaei, H., Kamari, N., & Todsaporn, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences. Available from: [Link]

-

Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

-

Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

-

Anticancer Research. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available from: [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available from: [Link]

-

MDPI. (2021). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. Available from: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Available from: [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. Available from: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]

-

ResearchGate. (n.d.). Structure of Furan natural derivatives. ResearchGate. Available from: [Link]

-

El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available from: [Link]

-

Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activities of furan derivatives. International Journal of Research in Ayurveda and Pharmacy. Available from: [Link]

-

Siddiqui, N., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Bentham Science. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available from: [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. Available from: [Link]

-

Verma, A., Pandeya, S.N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda & Pharmacy. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available from: [Link]

-

El-Sayed, M. A.-A., et al. (2014). Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. Archives of Pharmacal Research. Available from: [Link]

-

Al-Abdullah, N. H., et al. (2015). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy. Available from: [Link]

-

International Journal for Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation. Available from: [Link]

-

PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available from: [Link]

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

-

National Institutes of Health. (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2023). Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. ResearchGate. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. static.igem.wiki [static.igem.wiki]

- 14. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]

- 15. ijrti.org [ijrti.org]

- 16. chemistnotes.com [chemistnotes.com]

- 17. botanyjournals.com [botanyjournals.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 25. scispace.com [scispace.com]

- 26. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals

Abstract